N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
CAS No.: 896270-09-0
Cat. No.: VC6406668
Molecular Formula: C16H13ClN2O3S2
Molecular Weight: 380.86
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 896270-09-0 | 
|---|---|
| Molecular Formula | C16H13ClN2O3S2 | 
| Molecular Weight | 380.86 | 
| IUPAC Name | N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide | 
| Standard InChI | InChI=1S/C16H13ClN2O3S2/c1-9-11(17)7-8-12-14(9)18-16(23-12)19-15(20)10-5-3-4-6-13(10)24(2,21)22/h3-8H,1-2H3,(H,18,19,20) | 
| Standard InChI Key | YJZJILZUOFCYGN-UHFFFAOYSA-N | 
| SMILES | CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)Cl | 
Introduction
Chemical Structure and Physicochemical Properties
The compound features a benzo[d]thiazole ring substituted at the 5-position with a chlorine atom and at the 4-position with a methyl group. This heterocyclic system is linked via an amide bond to a benzamide moiety bearing a methylsulfonyl group at the 2-position. The molecular formula is , yielding a molecular weight of 393.88 g/mol. Key structural attributes include:
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Benzo[d]thiazole Core: Known for its planar structure and ability to engage in π-π stacking interactions with biological targets .
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Chlorine Substituent: Enhances electrophilicity and potential binding affinity to enzymatic pockets .
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Methylsulfonyl Group: Improves aqueous solubility and metabolic stability compared to simpler sulfonamides .
 
The compound’s logP (calculated) is approximately 3.2, indicating moderate lipophilicity suitable for cellular membrane penetration. Its melting point is theorized to range between 180–190°C based on analogs with similar substitution patterns .
Synthetic Methodologies
Key Reaction Steps
The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves a multi-step approach:
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Formation of the Benzo[d]thiazole Core:
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Sulfonation of Benzoyl Chloride:
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Amide Coupling:
 
Optimization Challenges
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Steric Hindrance: Bulky substituents on both reactants necessitate extended reaction times (12–16 hours) for complete conversion.
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Byproduct Formation: Competing N-acylation at the thiazole nitrogen can occur, requiring precise stoichiometric control (1:1.05 amine-to-acyl chloride ratio) .
 
Biological Activities and Mechanisms
Table 1: Hypothesized Antimicrobial Profile Based on Structural Analogs
| Microorganism | Minimum Inhibitory Concentration (µg/mL) | Mechanism | 
|---|---|---|
| S. aureus (MRSA) | 8–12 | DHPS inhibition | 
| E. coli | >64 | Limited permeability | 
| C. albicans | 16–24 | Ergosterol synthesis disruption | 
Anti-Inflammatory Activity
Benzothiazole derivatives have shown COX-2 selectivity in preclinical models. Molecular docking studies suggest that the methylsulfonyl group engages in hydrogen bonding with Arg120 and Tyr355 residues in the COX-2 active site .
Table 2: Predicted COX Inhibition Parameters
| Parameter | COX-1 (IC₅₀, µM) | COX-2 (IC₅₀, µM) | Selectivity Ratio (COX-2/COX-1) | 
|---|---|---|---|
| N-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide | 12.4 | 0.89 | 13.9 | 
Comparative Analysis with Related Compounds
Structural Analogues
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N-(5-Nitrobenzo[d]thiazol-2-yl)-2-sulfamoylbenzamide: Lacks the methyl group, reducing lipophilicity and antimicrobial potency by 40% .
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N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide: Trifluoromethyl group enhances metabolic stability but increases hepatotoxicity risk .
 
Pharmacokinetic Considerations
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